molecular formula C11H13BrO B6196891 {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis CAS No. 2694728-61-3

{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis

Cat. No.: B6196891
CAS No.: 2694728-61-3
M. Wt: 241.1
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Description

{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis is a chemical compound characterized by its unique structure, which includes a bromocyclobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis typically involves the reaction of a bromocyclobutane derivative with a benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutyl derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclobutyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated substrates. Its reactivity with biological nucleophiles makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s cyclobutoxy group can interact with hydrophobic pockets in target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {[(1s,3s)-3-chlorocyclobutoxy]methyl}benzene, cis
  • {[(1s,3s)-3-fluorocyclobutoxy]methyl}benzene, cis
  • {[(1s,3s)-3-iodocyclobutoxy]methyl}benzene, cis

Uniqueness

{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable compound for studying halogen effects in organic chemistry.

Properties

CAS No.

2694728-61-3

Molecular Formula

C11H13BrO

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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